N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide

Catalog No.
S531014
CAS No.
832115-62-5
M.F
C11H10N2O2S
M. Wt
234.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxa...

CAS Number

832115-62-5

Product Name

N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide

IUPAC Name

N-cyclopropyl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

InChI

InChI=1S/C11H10N2O2S/c14-11(12-7-3-4-7)8-6-9(15-13-8)10-2-1-5-16-10/h1-2,5-7H,3-4H2,(H,12,14)

InChI Key

SYENTKHGMVKGAQ-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)C2=NOC(=C2)C3=CC=CS3

solubility

Soluble in DMSO, not in water

Synonyms

isoxazole-9, Isx-9 compound, N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide, N-cyclopropyl-TIC, T63 compound

Canonical SMILES

C1CC1NC(=O)C2=NOC(=C2)C3=CC=CS3

The exact mass of the compound N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide is 234.0463 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. It belongs to the ontological category of heteroarene in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Induces Neuronal Differentiation

One of the most studied properties of NDI-III is its ability to promote neuronal differentiation in stem cells. Studies have shown that NDI-III can effectively induce robust differentiation of various stem cell types, including neural stem cells and mesenchymal stem cells, into functional neurons. PubChem, N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide: ) This makes NDI-III a valuable tool for researchers studying neuronal development and regeneration.

Mechanism of Action

The exact mechanism by which NDI-III promotes neuronal differentiation is still under investigation. However, research suggests it might be related to its interaction with specific signaling pathways in stem cells. Some studies indicate that NDI-III might influence the Bone Morphogenetic Protein (BMP) signaling pathway, which plays a crucial role in neuronal development. Cell Death and Differentiation, 2010:

N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide is classified as a heteroaromatic compound featuring an isoxazole ring. Its molecular formula is C11H10N2O2S, with a molecular weight of approximately 234.279 g/mol . The compound includes a cyclopropyl group and a thiophene moiety, contributing to its unique properties and potential applications in medicinal chemistry.

Typical of amides and heterocycles. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Substitution Reactions: The thiophenic ring can participate in electrophilic aromatic substitution, allowing for further functionalization.
  • Cyclization: Given the presence of multiple reactive sites, cyclization reactions may occur under specific conditions to form more complex structures.

N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide has demonstrated notable biological activities:

  • Neuronal Differentiation Induction: This compound has been reported to induce neuronal differentiation in stem/progenitor cells at effective concentrations around 20 μM .
  • Regulatory Effects: It exhibits regulatory effects on the expression of pH-sensing G protein-coupled receptors, which are crucial for various physiological processes .

Several synthesis methods have been explored for producing N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide:

  • Condensation Reactions: The synthesis often involves the condensation of cyclopropyl amines with thiophene derivatives and isoxazole precursors.
  • Multicomponent Reactions: Utilizing multicomponent reaction strategies can streamline the synthesis process by combining all reactants in one step.
  • Functional Group Modifications: Post-synthesis modifications may enhance the compound's properties or yield derivatives with improved biological activity.

The unique structure of N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide lends itself to various applications:

  • Pharmaceutical Development: Due to its neuronal differentiation properties, it is being investigated for potential therapeutic uses in neurodegenerative diseases.
  • Research Reagent: It serves as a valuable tool in biochemical assays and studies related to G protein-coupled receptor signaling pathways.

Interaction studies have focused on how N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide interacts with biological targets:

  • Binding Affinity: Research indicates that this compound binds selectively to certain G protein-coupled receptors, influencing downstream signaling pathways.
  • Synergistic Effects: When combined with other compounds, it may exhibit synergistic effects that enhance its biological activity.

Several compounds share structural similarities with N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological Activity
N-MethylisoxazolecarboxamideIsoxazole ring without cyclopropyl groupModerate antibacterial activity
5-(Thiophen-2-yl)isoxazolecarboxylic acidLacks the cyclopropyl substituentAnti-inflammatory properties
N-CyclopropylisoxazolecarboxamideIsoxazole ring with cyclopropyl but no thiopheneLimited neurogenic effects

N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide stands out due to its unique combination of a cyclopropyl group and thiophene moiety, which enhances its potential for inducing neuronal differentiation compared to other similar compounds.

Primary Synthetic Routes

Carboxamide Coupling Reactions

The formation of carboxamide bonds represents a fundamental transformation in the synthesis of N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide. Several established methodologies have been developed for this crucial bond-forming reaction, each offering distinct advantages and limitations depending on the specific synthetic requirements [1] [2] [3].

EDC/HATU-Mediated Coupling

The most widely employed approach utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as coupling reagents [3]. This methodology typically employs equimolar amounts of EDC and HATU with N,N-diisopropylethylamine as base in dimethylformamide solvent. Reaction conditions are generally mild, proceeding at room temperature over 12-24 hours with yields ranging from 75-95%. The primary advantages include minimal racemization of chiral substrates and excellent functional group tolerance [3].

Carbodiimide-Based Coupling Systems

Traditional carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) remain valuable tools for amide bond formation [1] [2]. These reagents are typically employed with 1-hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve yields. The mechanism involves initial carbodiimide activation of the carboxylic acid to form an O-acylisourea intermediate, followed by nucleophilic attack by the amine component [2].

Acyl Chloride Methodology

The classical approach through acyl chloride intermediates provides rapid and high-yielding access to carboxamides [1]. Conversion of the carboxylic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride, followed by treatment with the cyclopropylamine in the presence of triethylamine, typically affords products in 80-98% yield within 2-4 hours [1].

Cyclopropanation Strategies

The incorporation of the cyclopropyl moiety requires specialized synthetic approaches due to the inherent ring strain and unique reactivity patterns of three-membered carbocycles [4] [5].

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction represents the most reliable method for converting alkenes to cyclopropanes using diiodomethane and zinc-copper couple [5]. This carbenoid-mediated process proceeds through formation of iodomethylzinc iodide, which undergoes syn-selective addition to the alkene double bond. Typical reaction conditions involve treatment with CH₂I₂ and Zn(Cu) in diethyl ether or dichloromethane at temperatures ranging from 0-40°C [5].

Diazomethane-Based Methods

Photolytic decomposition of diazomethane generates methylene carbene, which adds to alkenes to form cyclopropanes [4]. While this approach can provide excellent yields (70-90%), the use of toxic and explosive diazomethane limits its practical application [4]. Alternative diazo compounds with improved safety profiles have been developed for specific applications.

Dihalocarbene Addition

Treatment of haloforms such as bromoform with strong bases like potassium tert-butoxide generates dihalocarbenes through α-elimination [4]. These reactive intermediates undergo addition to alkenes to form dihalocyclopropanes, which can be subsequently functionalized. The reaction typically proceeds in moderate yields (55-75%) but offers operational simplicity [4].

Heterocyclic Ring Formation Techniques

The construction of both isoxazole and thiophene heterocycles requires specialized synthetic methodologies tailored to the electronic and structural requirements of each ring system [6] [7] [8].

Isoxazole Formation via 1,3-Dipolar Cycloaddition

The most direct route to 3,5-disubstituted isoxazoles involves 1,3-dipolar cycloaddition between nitrile oxides and alkynes [6] [9]. This reaction proceeds through a concerted mechanism with excellent regioselectivity, typically favoring the 3,5-substitution pattern over the 3,4-isomer [6]. Nitrile oxides can be generated in situ from various precursors including hydroxamic acids, aldoximes, or hydroximoyl chlorides [9].

The mechanism involves frontier molecular orbital interactions between the highest occupied molecular orbital (HOMO) of the alkyne dipolarophile and the lowest unoccupied molecular orbital (LUMO) of the nitrile oxide dipole [6]. Reaction conditions typically employ triethylamine as base in chloroform or toluene at temperatures ranging from room temperature to 80°C [6].

Hydroxylamine Cyclization Routes

An alternative approach to isoxazole formation involves cyclization of 1,3-dicarbonyl compounds with hydroxylamine hydrochloride [7] [8]. This methodology proceeds through initial oxime formation followed by intramolecular cyclization with elimination of water. The reaction typically requires refluxing conditions in ethanol for 2-6 hours, providing yields in the range of 65-85% [7].

Thiophene Ring Construction

The construction of thiophene rings from acyclic precursors commonly employs the Paal-Knorr synthesis, which involves cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide [10] [11]. This reaction typically requires elevated temperatures (180-220°C) and can be conducted either neat or in high-boiling solvents such as xylene [10].

The Gewald synthesis provides an alternative route to 2-aminothiophenes through base-catalyzed condensation of ketones with malononitrile in the presence of elemental sulfur [10] [11]. This multicomponent reaction typically proceeds in ethanol with morpholine as base at 60°C, providing excellent yields (80-95%) of 2-amino-3-substituted thiophenes [10].

Reaction Mechanistic Studies

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution reactions play a crucial role in the functionalization of electron-deficient heterocycles, particularly in the context of isoxazole and thiophene derivatives [12] [13] [14].

SNAr Mechanism and Electronic Requirements

The nucleophilic aromatic substitution mechanism proceeds through an addition-elimination pathway involving formation of a stabilized anionic intermediate known as the Meisenheimer complex [12] [14]. The reaction requires electron-withdrawing substituents to activate the aromatic ring toward nucleophilic attack, with the most effective activating groups being nitro, cyano, and carbonyl functionalities [12] [13].

The mechanism involves initial nucleophilic addition to form the σ-complex, followed by elimination of the leaving group to restore aromaticity [12]. The addition step is typically rate-determining, with activation energies ranging from 15-25 kcal/mol depending on the nature of the activating groups and nucleophile [12].

Positional Effects and Reactivity Patterns

The position of electron-withdrawing groups relative to the leaving group significantly influences reaction rates [13] [14]. Ortho and para substitution patterns provide superior stabilization of the Meisenheimer intermediate through resonance effects, resulting in enhanced reactivity compared to meta-substituted systems [13].

In five-membered heterocycles such as isoxazole, the intrinsic electron-deficiency arising from the nitrogen-oxygen dipole facilitates nucleophilic substitution without additional activating groups [15]. The C-4 position typically exhibits the highest reactivity due to optimal electronic stabilization of the intermediate [15].

Cycloaddition Mechanisms for Isoxazole Formation

The 1,3-dipolar cycloaddition reaction represents the most efficient route to isoxazole rings, proceeding through well-defined mechanistic pathways that have been extensively studied both experimentally and computationally [6] [9] [16].

Concerted vs. Stepwise Mechanisms

Two mechanistic pathways have been proposed for 1,3-dipolar cycloaddition: a concerted pericyclic process and a stepwise mechanism involving diradical intermediates [6] [16]. Computational studies using density functional theory have generally favored the concerted pathway, particularly for electron-rich dipolarophiles [16].

The concerted mechanism involves simultaneous formation of both new carbon-carbon and carbon-nitrogen bonds through a six-electron transition state [6]. Activation energies for this process typically range from 25-35 kcal/mol, depending on the electronic nature of the dipole and dipolarophile components [16].

Lewis Acid Catalysis and Mechanistic Modulation

The presence of Lewis acids can significantly alter the mechanistic pathway and reduce activation barriers [17]. Computational studies have demonstrated that titanium tetrachloride coordination to the nitrile oxide dipole can lower the activation energy to less than 19 kcal/mol and favor a stepwise addition pathway [17].

In the Lewis acid-catalyzed mechanism, initial carbon-carbon bond formation precedes carbon-nitrogen bond formation, with both steps proceeding through relatively low energy barriers [17]. This mechanistic change results in enhanced reactivity and improved yields under milder reaction conditions.

Regioselectivity and Electronic Control

The regioselectivity of 1,3-dipolar cycloaddition is governed by frontier molecular orbital interactions and electronic effects [6] [9]. Electron-rich alkynes typically provide 3,5-disubstituted isoxazoles as the major products, while electron-deficient dipolarophiles may exhibit reduced selectivity [9].

The kinetic vs. thermodynamic product distribution can be controlled through reaction conditions [18]. Lower temperatures typically favor kinetic control, potentially leading to 3,4-disubstituted isoxazoles, while elevated temperatures promote isomerization to the thermodynamically favored 3,5-substitution pattern [18].

Transition Metal-Catalyzed Cross-Couplings

Transition metal catalysis has revolutionized the field of heterocyclic synthesis, providing powerful tools for the construction and functionalization of complex molecular architectures [19] [20] [21].

Palladium-Catalyzed Cross-Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions proceed through well-established catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps [20] [21]. The oxidative addition of aryl halides to palladium(0) complexes represents the initial step, with the rate depending on the nature of the halide leaving group (I > Br > Cl > F) [20].

Transmetalation involves transfer of the nucleophilic coupling partner from the organometallic reagent to the palladium center [20]. This step is highly dependent on the nature of the organometallic species, with organoborane, organostannane, and organozinc reagents exhibiting distinct reactivity profiles [20].

Suzuki-Miyaura Coupling in Heterocyclic Systems

The Suzuki-Miyaura reaction represents one of the most versatile methods for carbon-carbon bond formation in heterocyclic chemistry [20]. This transformation tolerates a wide range of functional groups and proceeds under relatively mild conditions using palladium catalysts and mild bases such as potassium carbonate [20].

The mechanism involves initial transmetalation of the organoborane to palladium, facilitated by the presence of base and often requiring aqueous co-solvents [20]. The resulting organopalladium intermediate undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the active palladium(0) catalyst [20].

Carbene Migratory Insertion Processes

A distinct class of transition metal-catalyzed reactions involves carbene migratory insertion, particularly relevant for the functionalization of diazo compounds and related substrates [19]. These processes typically involve initial formation of metal-carbene intermediates through reaction with diazo substrates, followed by migratory insertion into metal-carbon bonds [19].

The mechanism proceeds through initial coordination of the diazo compound to the metal center, followed by extrusion of nitrogen to generate the metal-carbene species [19]. Subsequent migratory insertion into pre-formed organometallic bonds provides access to complex functionalized products with excellent stereochemical control [19].

Derivative Design and Functionalization

Position-Specific Substitution Patterns

Understanding the inherent reactivity patterns of heterocyclic systems is essential for rational derivative design and selective functionalization [22] [15] [23].

Electronic Distribution in Five-Membered Heterocycles

The electronic properties of five-membered heterocycles are largely determined by the nature and position of heteroatoms within the ring system [15] [23]. In isoxazole, the nitrogen-oxygen bond creates a significant dipole moment that influences both the electron density distribution and reactivity patterns [15].

Quantum chemical calculations have revealed that positions adjacent to electron-withdrawing heteroatoms exhibit reduced electron density and enhanced electrophilic character [15] [23]. Conversely, positions β to heteroatoms typically maintain higher electron density and are more susceptible to electrophilic attack [15].

Thiophene Substitution Patterns and Reactivity

Thiophene exhibits preferential reactivity at the α-positions (C-2 and C-5) due to the electron-donating nature of sulfur and optimal orbital overlap in the transition state [22] [11]. Electrophilic aromatic substitution typically occurs at these positions with high regioselectivity [11].

The β-positions (C-3 and C-4) are significantly less reactive toward electrophilic substitution but can be functionalized under more forcing conditions or through alternative mechanistic pathways [22] [11]. This reactivity pattern can be exploited for sequential functionalization strategies to access polysubstituted thiophene derivatives [22].

Isoxazole Functionalization Strategies

Isoxazole rings exhibit distinct reactivity patterns based on the electronic influence of the N-O bond [15]. The C-4 position typically shows enhanced reactivity toward nucleophilic substitution due to stabilization of negative charge by the adjacent nitrogen atom [15].

The C-5 position also exhibits significant reactivity, particularly toward electrophilic substitution, due to its proximity to the electron-rich oxygen atom [15]. The C-3 position, being α to both nitrogen and oxygen, typically exhibits the lowest reactivity and requires specialized activation strategies for functionalization [15].

Bioisosteric Replacements in Thiophene/Isoxazole Systems

Bioisosteric replacement represents a powerful strategy for optimizing the pharmacological properties of bioactive compounds while maintaining essential molecular recognition elements [24].

Heterocycle Replacements and Electronic Modulation

The replacement of thiophene with alternative five-membered heterocycles such as furan, pyrrole, or pyrazole can significantly impact both electronic properties and metabolic stability [24]. Furan replacement typically reduces lipophilicity while maintaining similar electronic characteristics, whereas pyrrole substitution introduces a hydrogen bond donor capability [24].

Isoxazole can be effectively replaced with thiazole or oxazole rings to modulate hydrogen bonding patterns and electronic distribution [24]. These modifications often result in altered binding affinity and selectivity profiles while maintaining the core pharmacophore structure [24].

Carboxamide Bioisosteres and Metabolic Considerations

The carboxamide functionality can be replaced with various bioisosteric groups including tetrazoles, hydroxamic acids, or reverse amides to enhance metabolic stability [24]. Tetrazole replacements are particularly valuable as they maintain similar hydrogen bonding capabilities while exhibiting improved resistance to amidase-mediated hydrolysis [24].

Hydroxamic acid bioisosteres provide enhanced metal chelation capabilities and altered lipophilicity profiles [24]. These modifications are particularly relevant for targeting metalloenzymes or modulating zinc-dependent biological processes [24].

Cyclopropyl Replacements and Conformational Effects

The cyclopropyl group can be replaced with difluoromethyl or trifluoromethyl groups to maintain similar steric profiles while modulating electronic properties [24]. Difluoromethyl groups serve as effective lipophilic hydrogen bond donors and can enhance membrane permeability [24].

Trifluoromethyl replacements typically increase lipophilicity and metabolic stability while maintaining similar steric requirements [24]. These modifications often result in enhanced pharmacokinetic properties and improved oral bioavailability [24].

Prodrug Modifications of Carboxamide Group

Prodrug strategies represent an essential approach for overcoming limitations in drug delivery, bioavailability, and tissue targeting [25].

Ester-Based Prodrug Systems

Ester prodrugs of carboxamides can be designed to undergo hydrolysis by carboxylesterases, providing controlled release of the active drug [25]. These systems typically employ alkyl or aryl esters that are hydrolyzed by hepatic or plasma esterases with half-lives ranging from 5-60 minutes [25].

Acyloxymethyl esters represent a particularly effective prodrug strategy, providing enhanced membrane permeability followed by rapid activation through carboxylesterase-mediated hydrolysis [25]. The choice of acyl group allows fine-tuning of the hydrolysis rate and tissue selectivity [25].

Phosphate and Amino Acid Conjugates

Phosphate ester prodrugs offer excellent water solubility and can be designed for tissue-specific activation through alkaline phosphatase activity [25]. These systems typically exhibit half-lives ranging from 30 minutes to 4 hours, depending on the phosphatase expression levels in target tissues [25].

Amino acid conjugates provide opportunities for peptidase-mediated activation in specific tissue environments [25]. The choice of amino acid can influence both the rate of activation and the tissue distribution profile, with hydrophobic amino acids generally providing enhanced membrane permeability [25].

pH-Sensitive and Reduction-Activated Systems

Mannich base prodrugs incorporate N,N-dimethylaminomethyl groups that undergo pH-dependent hydrolysis, providing enhanced stability at physiological pH while allowing rapid activation in acidic environments [25]. These systems are particularly useful for gastric delivery applications [25].

Oxime prodrugs can be designed for activation in reducing environments, providing sustained release profiles with half-lives ranging from 2-24 hours [25]. These systems are particularly valuable for targeting hypoxic tissue environments or specific cellular compartments with elevated reducing capacity [25].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

234.04629874 g/mol

Monoisotopic Mass

234.04629874 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

N-cyclopropyl-5-thiophen-2-yl-3-isoxazolecarboxamide

Dates

Last modified: 08-15-2023

Direct Reprogramming of Glioblastoma Cells into Neurons Using Small Molecules

Christopher Lee, Meghan Robinson, Stephanie M Willerth
PMID: 30091580   DOI: 10.1021/acschemneuro.8b00365

Abstract

Glioblastoma multiforme, a type of deadly brain cancer, originates most commonly from astrocytes found in the brain. Current multimodal treatments for glioblastoma minimally increase life expectancy, but significant advancements in prognosis have not been made in the past few decades. Here we investigate cellular reprogramming for inhibiting the aggressive proliferation of glioblastoma cells. Cellular reprogramming converts one differentiated cell type into another type based on the principles of regenerative medicine. In this study, we used cellular reprogramming to investigate whether small molecule mediated reprogramming could convert glioblastoma cells into neurons. We investigated a novel method for reprogramming U87MG human glioblastoma cells into terminally differentiated neurons using a small molecule cocktail consisting of forskolin, ISX9, CHIR99021 I-BET 151, and DAPT. Treating U87MG glioblastoma cells with this cocktail successfully reprogrammed the malignant cells into early neurons over 13 days. The reprogrammed cells displayed morphological and immunofluorescent characteristics associated with neuronal phenotypes. Genetic analysis revealed that the chemical cocktail upregulates the Ngn2, Ascl1, Brn2, and MAP2 genes, resulting in neuronal reprogramming. Furthermore, these cells displayed decreased viability and lacked the ability to form high numbers of tumor-like spheroids. Overall, this study validates the use of a novel small molecule cocktail for reprogramming glioblastoma into nonproliferating neurons.


ISX-9 can potentiate cell proliferation and neuronal commitment in the rat dentate gyrus

Luis E B Bettio, Anna R Patten, Joana Gil-Mohapel, Natasha F O'Rourke, Ronan P Hanley, Samantha Kennedy, Karthik Gopalakrishnan, Ana Lúcia S Rodrigues, Jeremy Wulff, Brian R Christie
PMID: 27373772   DOI: 10.1016/j.neuroscience.2016.06.042

Abstract

Adult hippocampal neurogenesis can be modulated by various physiological and pathological conditions, including stress, affective disorders, and several neurological conditions. Given the proposed role of this form of structural plasticity in the functioning of the hippocampus (namely learning and memory and affective behaviors), it is believed that alterations in hippocampal neurogenesis might underlie some of the behavioral deficits associated with these psychiatric and neurological conditions. Thus, the search for compounds that can reverse these deficits with minimal side effects has become a recognized priority. In the present study we tested the pro-neurogenic effects of isoxazole 9 (Isx-9), a small synthetic molecule that has been recently identified through the screening of chemical libraries in stem cell-based assays. We found that administration of Isx-9 for 14days was able to potentiate cell proliferation and increase the number of immature neurons in the hippocampal DG of adult rats. In addition, Isx-9 treatment was able to completely reverse the marked reduction in these initial stages of the neurogenic process observed in vehicle-treated animals (which were submitted to repeated handling and exposure to daily intraperitoneal injections). Based on these results, we recommend that future neurogenesis studies that require repeated handling and manipulation of animals should include a naïve (non-manipulated) control to determine the baseline levels of hippocampal cell proliferation and neuronal differentiation. Overall, these findings demonstrate that Isx-9 is a promising synthetic compound for the mitigation of stress-induced deficits in adult hippocampal neurogenesis. Future studies are thus warranted to evaluate the pro-neurogenic properties of Isx-9 in animal models of affective and neurological disorders associated with impaired hippocampal structural plasticity.


ISX-9 manipulates endocrine progenitor fate revealing conserved intestinal lineages in mouse and human organoids

Anastasia Tsakmaki, Patricia Fonseca Pedro, Polychronis Pavlidis, Bu'Hussain Hayee, Gavin A Bewick
PMID: 32180555   DOI: 10.1016/j.molmet.2020.01.012

Abstract

Enteroendocrine cells (EECs) survey the gut luminal environment and coordinate hormonal, immune and neuronal responses to it. They exhibit well-characterised physiological roles ranging from the control of local gut function to whole body metabolism, but little is known regarding the regulatory networks controlling their differentiation, especially in the human gut. The small molecule isoxazole-9 (ISX-9) has been shown to stimulate neuronal and pancreatic beta-cell differentiation, both closely related to EEC differentiation. Our aim was to use ISX-9 as a tool to explore EEC differentiation.
We investigated the effects of ISX-9 on EEC differentiation in mouse and human intestinal organoids, using real-time quantitative polymerase chain reaction (RT-qPCR), fluorescent-activated cell sorting, immunostaining and single-cell RNA sequencing.
ISX-9 increased the number of neurogenin3-RFP (Ngn3)-positive endocrine progenitor cells and upregulated NeuroD1 and Pax4, transcription factors that play roles in mouse EEC specification. Single-cell analysis showed induction of Pax4 expression in a developmentally late Ngn3+ population of cells and potentiation of genes associated with progenitors biased toward serotonin-producing enterochromaffin (EC) cells. Further, we observed enrichment of organoids with functional EC cells that was partly dependent on stimulation of calcium signalling in a population of cells residing outside the crypt base. Inducible Pax4 overexpression, in ileal organoids, uncovered its importance as a component of early human endocrine specification and highlighted the potential existence of two major endocrine lineages, the early appearing enterochromaffin lineage and the later developing peptidergic lineage which contains classical gut hormone cell types.
Our data provide proof-of-concept for the controlled manipulation of specific endocrine lineages with small molecules, whilst also shedding new light on human EEC differentiation and its similarity to the mouse. Given their diverse roles, understanding endocrine lineage plasticity and its control could have multiple therapeutic implications.


Isx9 Regulates Calbindin D28K Expression in Pancreatic β Cells and Promotes β Cell Survival and Function

Julien B Pujol, Eija Heikkila, Claudia Savoia, Asghar Hajibeigi, Umberto De Marchi, Pavan K Battiprolu, Orhan K Öz, El Hadji M Dioum
PMID: 30150605   DOI: 10.3390/ijms19092542

Abstract

Pancreatic β-cell dysfunction and death contribute to the onset of diabetes, and novel strategies of β-cell function and survival under diabetogenic conditions need to be explored. We previously demonstrated that Isx9, a small molecule based on the isoxazole scaffold, drives neuroendocrine phenotypes by increasing the expression of genes required for β-cell function and improves glycemia in a model of β cell regeneration. We further investigated the role of Isx9 in β-cell survival. We find that Isx9 drives the expression of Calbindin-D28K (D28K), a key regulator of calcium homeostasis, and plays a cytoprotective role through its calcium buffering capacity in β cells. Isx9 increased the activity of the calcineurin (CN)/cytoplasmic nuclear factor of the activated T-cells (NFAT) transcription factor, a key regulator of D28K, and improved the recruitment of NFATc1, cAMP response element-binding protein (CREB), and p300 to the D28K promoter. We found that nutrient stimulation increased D28K plasma membrane enrichment and modulated calcium channel activity in order to regulate glucose-induced insulin secretion. Isx9-mediated expression of D28K protected β cells against chronic stress induced by serum withdrawal or chronic inflammation by reducing caspase 3 activity. Consequently, Isx9 improved human islet function after transplantation in NOD-SCID mice in a streptozotocin-induced diabetes model. In summary, Isx9 significantly regulates expression of genes relevant to β cell survival and function, and may be an attractive therapy to treat diabetes and improve islet function post-transplantation.


Cardiac Progenitors Induced from Human Induced Pluripotent Stem Cells with Cardiogenic Small Molecule Effectively Regenerate Infarcted Hearts and Attenuate Fibrosis

Wanling Xuan, Yan Wang, Yaoliang Tang, Ailia Ali, Hong Hu, Mark Maienschein-Cline, Muhammad Ashraf
PMID: 29485473   DOI: 10.1097/SHK.0000000000001133

Abstract

Cardiac progenitor cells (CPCs) being multipotent offer a promising source for cardiac repair due to their ability to proliferate and multiply into cardiac lineage cells. Here, we explored a novel strategy for human CPCs generation from human induced pluripotent stem cells (hiPSCs) using a cardiogenic small molecule, isoxazole (ISX-9) and their ability to grow in the scar tissue for functional improvement in the infarcted myocardium. CPCs were induced from hiPSCs with ISX-9. CPCs were characterized by immunocytochemistry and RT-PCR. The CPC survival and differentiation in the infarcted hearts were determined by in vivo transplantation in immunodeficient mice following left anterior descending artery ligation and their effects were determined on fibrosis and functional improvement. ISX-9 simultaneously induced expression of cardiac transcription factors, NK2 homeobox 5, islet-1, GATA binding protein 4, myocyte enhancer factor-2 in hiPSCs within 3 days of treatment and successfully differentiated into three cardiac lineages in vitro. Messenger RNA and microRNA-sequencing results showed that ISX-9 targeted multiple cardiac differentiation, proliferation signaling pathways and upregulated myogenesis and cardiac hypertrophy related-microRNA. ISX-9 activated multiple pathways including transforming growth factor β induced epithelial-mesenchymal transition signaling, canonical, and non-canonical Wnt signaling at different stages of cardiac differentiation. CPCs transplantation promoted myoangiogenesis, attenuated fibrosis, and led to functional improvement in treated mice.


A synthetic small-molecule Isoxazole-9 protects against methamphetamine relapse

M H Galinato, J W Lockner, M J Fannon-Pavlich, J C Sobieraj, M C Staples, S S Somkuwar, A Ghofranian, S Chaing, A I Navarro, A Joea, B W Luikart, K D Janda, C Heyser, G F Koob, C D Mandyam
PMID: 28348387   DOI: 10.1038/mp.2017.46

Abstract

Adult neurogenesis in the dentate gyrus (DG) is strongly influenced by drug-taking behavior and may have a role in the etiology of drug-seeking behavior. However, mechanistic studies on the relationship of neurogenesis on drug seeking are limited. Outbred Wistar rats experienced extended access methamphetamine self-administration and individual differences in drug taking defined animals with higher preferred and lower preferred levels of drug intake. Forced abstinence from higher preferred levels of drug taking enhanced neurogenesis and neuronal activation of granule cell neurons (GCNs) in the DG and produced compulsive-like drug reinstatement. Systemic treatment with the drug Isoxazole-9 (a synthetic small molecule known to modulate neurogenesis in the adult rodent brain) during abstinence blocked compulsive-like context-driven methamphetamine reinstatement. Isoxazole-9 modulated neurogenesis, neuronal activation and structural plasticity of GCNs, and expression of synaptic proteins associated with learning and memory in the DG. These findings identify a subset of newly born GCNs within the DG that could directly contribute to drug-seeking behavior. Taken together, these results support a direct role for the importance of adult neurogenesis during abstinence in compulsive-like drug reinstatement.


Functional and mechanistic exploration of an adult neurogenesis-promoting small molecule

David Petrik, Yindi Jiang, Shari G Birnbaum, Craig M Powell, Mi-Sung Kim, Jenny Hsieh, Amelia J Eisch
PMID: 22542682   DOI: 10.1096/fj.11-201426

Abstract

Adult neurogenesis occurs throughout life in the mammalian hippocampus and is essential for memory and mood control. There is significant interest in identifying ways to promote neurogenesis and ensure maintenance of these hippocampal functions. Previous work with a synthetic small molecule, isoxazole 9 (Isx-9), highlighted its neuronal-differentiating properties in vitro. However, the ability of Isx-9 to drive neurogenesis in vivo or improve hippocampal function was unknown. Here we show that Isx-9 promotes neurogenesis in vivo, enhancing the proliferation and differentiation of hippocampal subgranular zone (SGZ) neuroblasts, and the dendritic arborization of adult-generated dentate gyrus neurons. Isx-9 also improves hippocampal function, enhancing memory in the Morris water maze. Notably, Isx-9 enhances neurogenesis and memory without detectable increases in cellular or animal activity or vascularization. Molecular exploration of Isx-9-induced regulation of neurogenesis (via FACS and microarray of SGZ stem and progenitor cells) suggested the involvement of the myocyte-enhancer family of proteins (Mef2). Indeed, transgenic-mediated inducible knockout of all brain-enriched Mef2 isoforms (Mef2a/c/d) specifically from neural stem cells and their progeny confirmed Mef2's requirement for Isx-9-induced increase in hippocampal neurogenesis. Thus, Isx-9 enhances hippocampal neurogenesis and memory in vivo, and its effects are reliant on Mef2, revealing a novel cell-intrinsic molecular pathway regulating adult neurogenesis.


Developmental alterations in Huntington's disease neural cells and pharmacological rescue in cells and mice

HD iPSC Consortium, Ryan G Lim, Lisa L Salazar, Daniel K Wilton, Alvin R King, Jennifer T Stocksdale, Delaram Sharifabad, Alice L Lau, Beth Stevens, Jack C Reidling, Sara T Winokur, Malcolm S Casale, Leslie M Thompson, Mónica Pardo, A Gerardo García Díaz-Barriga, Marco Straccia, Phil Sanders, Jordi Alberch, Josep M Canals, Julia A Kaye, Mariah Dunlap, Lisa Jo, Hanna May, Elliot Mount, Cliff Anderson-Bergman, Kelly Haston, Steven Finkbeiner, Amanda J Kedaigle, Theresa A Gipson, Ferah Yildirim, Christopher W Ng, Pamela Milani, David E Housman, Ernest Fraenkel, Nicholas D Allen, Paul J Kemp, Ranjit Singh Atwal, Marta Biagioli, James F Gusella, Marcy E MacDonald, Sergey S Akimov, Nicolas Arbez, Jacqueline Stewart, Christopher A Ross, Virginia B Mattis, Colton M Tom, Loren Ornelas, Anais Sahabian, Lindsay Lenaeus, Berhan Mandefro, Dhruv Sareen, Clive N Svendsen
PMID: 28319609   DOI: 10.1038/nn.4532

Abstract

Neural cultures derived from Huntington's disease (HD) patient-derived induced pluripotent stem cells were used for 'omics' analyses to identify mechanisms underlying neurodegeneration. RNA-seq analysis identified genes in glutamate and GABA signaling, axonal guidance and calcium influx whose expression was decreased in HD cultures. One-third of gene changes were in pathways regulating neuronal development and maturation. When mapped to stages of mouse striatal development, the profiles aligned with earlier embryonic stages of neuronal differentiation. We observed a strong correlation between HD-related histone marks, gene expression and unique peak profiles associated with dysregulated genes, suggesting a coordinated epigenetic program. Treatment with isoxazole-9, which targets key dysregulated pathways, led to amelioration of expanded polyglutamine repeat-associated phenotypes in neural cells and of cognitive impairment and synaptic pathology in HD model R6/2 mice. These data suggest that mutant huntingtin impairs neurodevelopmental pathways that could disrupt synaptic homeostasis and increase vulnerability to the pathologic consequence of expanded polyglutamine repeats over time.


Small-molecule blocks malignant astrocyte proliferation and induces neuronal gene expression

Ling Zhang, Peng Li, Tiffany Hsu, Hector R Aguilar, Doug E Frantz, Jay W Schneider, Robert M Bachoo, Jenny Hsieh
PMID: 21419563   DOI: 10.1016/j.diff.2011.02.005

Abstract

In the central nervous system (CNS), neural stem cells (NSCs) differentiate into neurons, astrocytes, and oligodendrocytes--these cell lineages are considered unidirectional and irreversible under normal conditions. The introduction of a defined set of transcription factors has been shown to directly convert terminally differentiated cells into pluripotent stem cells, reinforcing the notion that preserving cellular identity is an active process. Indeed, recent studies highlight that tumor suppressor genes (TSGs) such as Ink4a/Arf and p53, control the barrier to efficient reprogramming, leaving open the question whether the same TSGs function to maintain the differentiated state. During malignancy or following brain injury, mature astrocytes have been reported to re-express neuronal genes and re-gain neurogenic potential to a certain degree, yet few studies have addressed the underlying mechanisms due to a limited number of cellular models or tools to probe this process. Here, we use a synthetic small-molecule (isoxazole) to demonstrate that highly malignant EGFRvIII-expressing Ink4a/Arf(-/-); Pten(-/-) astrocytes downregulated their astrocyte character, re-entered the cell cycle, and upregulated neuronal gene expression. As a collateral discovery, isoxazole small-molecules blocked tumor cell proliferation in vitro, a phenotype likely coupled to activation of neuronal gene expression. Similarly, histone deacetylase inhibitors induced neuronal gene expression and morphologic changes associated with the neuronal phenotype, suggesting the involvement of epigenetic-mediated gene activation. Our study assesses the contribution of specific genetic pathways underlying the de-differentiation potential of astrocytes and uncovers a novel pharmacological tool to explore astrocyte plasticity, which may bring insight to reprogramming and anti-tumor strategies.


T63 inhibits osteoclast differentiation through regulating MAPKs and Akt signaling pathways

Xiao-Li Zhao, Jin-Jing Chen, Shu-Yi Si, Lin-Feng Chen, Zhen Wang
PMID: 30012501   DOI: 10.1016/j.ejphar.2018.07.009

Abstract

Inhibition of excessive osteoclast differentiation and activity is a valid approach for the treatment of osteoporosis. T63 is a small-molecule compound identified from a high throughput screening based on RUNX2 transcriptional activity, and has been reported to stimulate osteoblast formation. However, whether the compound has any effect on osteoclast differentiation remains unknown. Here, we examined the in vitro effect of T63 on osteoclastogenesis. T63 was found to inhibit the number of TRAP-positive cells in an osteoblast-osteoclast co-culture system, and inhibited Rankl expression in the preosteoblast MC3T3-E1 cells. The compound also directly suppressed RANKL-induced osteoclast differentiation in both dose- and time-dependent manner, as evidenced by the decrease of TRAP activity, F-actin formation and osteoclastogenesis-related genes expression in RAW264.7 cells. Moreover, pretreatment with T63 markedly decreased the activation of mitogen-activated protein kinases and Akt, both of which are positively involved in the regulation of osteoclastogenesis. Collectively, our findings suggest T63 has a protective effect against bone loss by inhibiting bone resorption. Its regulatory effect on bone metabolism makes the compound a more promising candidate for the potential application in the treatment of osteoporosis.


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